2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
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Overview
Description
2,5-Dimethyl-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,5-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
- 3’,5’-Dimethyl-2-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
- 2,5-Dimethyl-4’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Uniqueness
What sets 2,5-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone apart from similar compounds is its specific substitution pattern on the benzophenone moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-7-18(2)21(14-17)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVUFNRIBEUKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643315 |
Source
|
Record name | (2,5-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-85-8 |
Source
|
Record name | Methanone, (2,5-dimethylphenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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